[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride

Catalog No.
S6703658
CAS No.
1240567-41-2
M.F
C12H20ClNO2
M. Wt
245.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydroch...

CAS Number

1240567-41-2

Product Name

[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine;hydrochloride

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

InChI

InChI=1S/C12H19NO2.ClH/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3;/h5-6,8,13H,4,7,9H2,1-3H3;1H

InChI Key

DXQNXEYTGUEQID-UHFFFAOYSA-N

SMILES

CCCNCC1=C(C=CC(=C1)OC)OC.Cl

Canonical SMILES

CCCNCC1=C(C=CC(=C1)OC)OC.Cl

(2,5-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound with the CAS Number 432492-76-7. It features a molecular formula of C₁₂H₂₀ClNO₂, indicating the presence of two methoxy groups attached to a phenyl ring, along with a propyl amine structure. This compound is notable for its potential applications in neuropharmacology and medicinal chemistry due to its structural similarity to other psychoactive substances.

Typical of amines and phenolic compounds. Key reactions include:

  • Alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Acid-base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, forming free base forms upon treatment with bases.
  • Oxidation: The methoxy groups can be oxidized under certain conditions, potentially altering the compound's biological activity.

(2,5-Dimethoxyphenyl)methylamine hydrochloride has been studied for its interaction with serotonin receptors, particularly the 5-HT2A subtype. Research indicates that similar compounds exhibit agonistic activity at these receptors, which are implicated in various neuropsychological conditions. This suggests potential therapeutic applications in treating mood disorders and other psychiatric conditions.

The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves:

  • Starting Materials: 2,5-dimethoxybenzaldehyde and propylamine.
  • Condensation Reaction: A reductive amination process where the aldehyde reacts with propylamine in the presence of a reducing agent (like sodium cyanoborohydride).
  • Hydrochloride Formation: The product is then treated with hydrochloric acid to form the hydrochloride salt.

This method allows for the selective formation of the desired compound while minimizing byproducts.

The applications of (2,5-Dimethoxyphenyl)methylamine hydrochloride include:

  • Neuropharmacology Research: As a model compound for studying serotonin receptor interactions.
  • Forensic Chemistry: Used in identifying novel psychoactive substances in biological samples.
  • Medicinal Chemistry: Potential precursor for synthesizing new therapeutic agents targeting neurological disorders.

Studies have indicated that derivatives of (2,5-Dimethoxyphenyl)methylamine hydrochloride interact significantly with serotonin receptors. For example:

  • Binding Affinity: Research shows that these compounds exhibit varying degrees of binding affinity to 5-HT2A receptors.
  • Behavioral Studies: In vivo studies suggest that these compounds may induce hallucinogenic effects similar to those observed with other psychoactive substances.

Such findings underscore the importance of this compound in understanding receptor pharmacology and drug development.

Several compounds share structural similarities with (2,5-Dimethoxyphenyl)methylamine hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,5-DimethoxyamphetamineContains two methoxy groups on a phenyl ringSchedule I controlled substance; no accepted medical use
2,5-Dimethoxy-4-propylphenethylamine hydrochlorideSimilar structure but with a propyl chain on phenethylaminePotentially different receptor activity
(2,5-Dimethoxyphenyl)methylamine hydrochlorideMethyl instead of propyl groupDifferent pharmacological profile

This comparison illustrates that while these compounds share structural similarities, their unique functional groups and resulting biological activities differentiate them significantly.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

245.1182566 g/mol

Monoisotopic Mass

245.1182566 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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